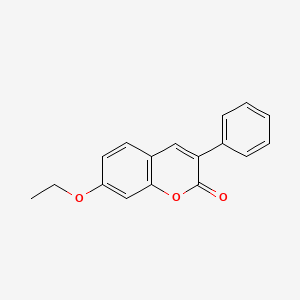

7-ethoxy-3-phenyl-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-19-14-9-8-13-10-15(12-6-4-3-5-7-12)17(18)20-16(13)11-14/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMXDTRGNSMMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280721 | |

| Record name | 7-Ethoxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-50-9 | |

| Record name | 7-Ethoxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemodivergent Transformations of 2h Chromen 2 Ones

Established Synthetic Pathways for 2H-Chromen-2-one Core Structures

The construction of the 2H-chromen-2-one scaffold can be achieved through several named reactions, each offering distinct advantages in terms of starting materials and achievable substitution patterns.

Several classical methods are widely employed for the synthesis of the 2H-chromen-2-one core. These include the Pechmann, Perkin, Knoevenagel, and Wittig reactions. asianpubs.orgvedantu.com

The Pechmann condensation is a widely used method for coumarin (B35378) synthesis due to its use of simple substrates, phenols and β-ketoesters, which typically result in excellent yields. rsc.orgnih.gov This acid-catalyzed reaction involves the initial formation of an ester or transesterification, followed by an intramolecular cyclization. wikipedia.org Common catalysts include sulfuric acid, trifluoroacetic acid, and various Lewis acids. rsc.orgnih.gov

The Perkin reaction represents one of the earliest methods for coumarin synthesis. vedantu.comlongdom.org It involves the condensation of salicylaldehyde (B1680747) with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid. longdom.org The reaction is thought to proceed through the formation of an O-acetyl salicylaldehyde intermediate, which then undergoes an intramolecular aldol-type condensation. sciforum.net

The Knoevenagel condensation provides another versatile route to coumarins. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base like piperidine (B6355638) or pyridine. sciensage.infoijcce.ac.ir For coumarin synthesis, salicylaldehyde or its derivatives are reacted with active methylene compounds. jst.go.jpaip.org

The Wittig reaction offers a pathway to 3,4-unsubstituted coumarins. ijcce.ac.ir This method typically involves the reaction of o-hydroxybenzaldehydes with a phosphorus ylide, often generated in situ. sciensage.inforsc.org An intramolecular Wittig reaction of substituted 2-formylphenyl 2-bromoacetate in aqueous sodium bicarbonate at room temperature provides an efficient and environmentally friendly approach. rsc.org

| Reaction Name | Starting Materials | Key Reagents/Catalysts |

| Pechmann Condensation | Phenols, β-ketoesters | Acid catalysts (e.g., H₂SO₄, Lewis acids) rsc.orgnih.govwikipedia.org |

| Perkin Reaction | Salicylaldehydes, Acid anhydrides | Alkali salt of the acid (e.g., sodium acetate) longdom.org |

| Knoevenagel Condensation | Salicylaldehydes, Active methylene compounds | Weak bases (e.g., piperidine, pyridine) sciensage.infoijcce.ac.ir |

| Wittig Reaction | o-Hydroxybenzaldehydes, Phosphorus ylides | Base sciensage.inforsc.org |

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. sathyabama.ac.in MCRs offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of chromene derivatives, often providing access to highly substituted and complex structures that would be challenging to prepare via traditional linear syntheses. sathyabama.ac.inresearchgate.net For instance, one-pot, three-component reactions of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides have been utilized to synthesize thiazolyl-coumarin derivatives. nih.gov

Green Chemistry Approaches and Catalysis in 2H-Chromen-2-one Synthesis

The use of solid acid catalysts, such as zirconia-based catalysts and sulfonated carbon-coated magnetic nanoparticles, has been explored for the Pechmann condensation to create reusable and environmentally friendly catalytic systems. rsc.orgnih.gov Microwave-assisted synthesis has also been shown to accelerate Knoevenagel condensations for coumarin synthesis, often leading to higher yields in shorter reaction times and under solvent-free conditions. aip.orgrsc.orgwisdomlib.org The use of non-toxic and commercially available catalysts like potassium dihydrogen phosphate (B84403) further enhances the green credentials of these synthetic routes. wisdomlib.org

Targeted Synthesis and Functionalization of 7-ethoxy-3-phenyl-2H-chromen-2-one

The synthesis of specifically substituted coumarins like this compound can be achieved through established methods by selecting the appropriate starting materials. For instance, the Pechmann condensation of 3-ethoxyphenol (B1664596) with ethyl benzoylacetate would be a direct route to this compound.

Alternatively, functionalization of a pre-formed coumarin ring can be employed. The synthesis of this compound can be achieved by the ethoxylation of 7-hydroxy-3-phenyl-2H-chromen-2-one. A general procedure for the O-alkylation of 7-hydroxycoumarins involves reacting the parent coumarin with an alkyl bromide, such as ethyl bromide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. chemicalbook.com

A practical laboratory-scale synthesis of 3-aryl-2H-chromen-2-ones has been established from salicylaldehydes and arylacetonitriles using potassium tert-butoxide as a promoter in DMF, yielding good to excellent results without the need for an inert atmosphere. nih.gov

Strategic Derivatization and Post-Synthetic Modifications

The 2H-chromen-2-one nucleus serves as a versatile scaffold for further chemical modifications, allowing for the introduction of a wide array of substituents to modulate its physicochemical and biological properties.

The substitution pattern on the chromene ring plays a crucial role in determining its biological activity. ontosight.ai Various synthetic strategies have been developed to introduce diverse functional groups at different positions of the coumarin core.

Palladium-catalyzed cross-coupling reactions, such as the Heck coupling of coumarins with arylboronic acids, provide a direct route to 4-arylcoumarins. organic-chemistry.org The introduction of substituents at the C-3 and C-4 positions is a common strategy to generate diverse coumarin libraries. For example, a metal-free approach allows for the direct arylation and aroylation of coumarins at the 3-position using glyoxals. organic-chemistry.org

Furthermore, the synthesis of coumarin-chalcone hybrids has been achieved by reacting 7-hydroxy-4-methylcoumarin with a haloalkane to produce an intermediate like 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one, which is then further treated with hydroxychalcones. nih.gov This modular approach allows for the generation of a library of compounds with potential biological applications.

Hybridization Strategies with Other Bioactive Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles, or even novel mechanisms of action. The 3-phenylcoumarin (B1362560) framework is itself considered a hybrid structure, drawing comparisons to resveratrol (B1683913) and isoflavones. nih.govnih.gov Further modifications to the this compound scaffold can be envisioned to create novel hybrid molecules with enhanced or new biological activities.

One common strategy involves the modification of the 7-ethoxy group. For instance, complex ether chains have been introduced at the 7-position of 3-phenylcoumarins, leading to compounds with interesting pharmacological profiles. nih.gov This suggests that the ethoxy group of this compound could be replaced with longer chains containing other bioactive moieties.

Another approach is the introduction of substituents onto the phenyl ring at the 3-position or at other available positions on the coumarin nucleus. For example, the introduction of styryl groups at the 6- or 7-position of 3-phenylcoumarins has been explored to create coumarin-resveratrol hybrids. nih.gov Similarly, the synthesis of coumarin-chalcone hybrids has been reported, although starting from a different coumarin precursor. These examples highlight the potential for creating diverse hybrid structures based on the this compound core.

The following table summarizes potential hybridization strategies for this compound based on reported modifications of the 3-phenylcoumarin scaffold.

| Hybridization Site | Potential Modifying Scaffold | Rationale/Potential Activity |

|---|---|---|

| 7-position (via ether linkage) | Arylpiperazines, Tacrine analogues | Neurological disorders, Acetylcholinesterase inhibition |

| 3-phenyl ring | Additional hydroxyl or methoxy (B1213986) groups | Antioxidant, Anticancer activity |

| Coumarin core (e.g., C6 position) | Styryl groups (Resveratrol analogues) | Anticancer, Cardioprotective effects |

| Coumarin core (e.g., C4 position) | Chalcone fragments | Antimicrobial, Anti-inflammatory activity |

Mechanistic Investigations of Reaction Pathways Involving 2H-Chromen-2-one Formation and Conversion

Understanding the reaction mechanisms for the synthesis and transformation of 2H-chromen-2-ones is crucial for the rational design of new synthetic routes and the prediction of reaction outcomes. The formation of the 3-phenyl-2H-chromen-2-one scaffold can be achieved through several classical organic reactions, each with its own distinct mechanistic pathway.

The Perkin reaction is a well-established method for synthesizing coumarins. In the context of 3-phenylcoumarin synthesis, the reaction between a salicylaldehyde derivative and phenylacetic anhydride in the presence of a weak base is often employed. The mechanism is believed to proceed through the formation of an enolate from phenylacetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. iitk.ac.intutorchase.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin ring. iitk.ac.intutorchase.comsciforum.net A key aspect of the Perkin reaction for coumarin formation is the initial O-acetylation of the salicylaldehyde, which then undergoes an intramolecular aldol-type condensation. sciforum.net

The Knoevenagel condensation offers another versatile route to coumarins. This reaction typically involves the condensation of a salicylaldehyde with a compound containing an active methylene group, such as an ester of phenylacetic acid, in the presence of a weak base like piperidine or an amine. youtube.comic.ac.ukwikipedia.orgtandfonline.com The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then adds to the carbonyl group of the salicylaldehyde. youtube.com Subsequent intramolecular cyclization through the phenolic hydroxyl group and elimination of water leads to the formation of the 2H-chromen-2-one ring system. youtube.comic.ac.uk

The Suzuki cross-coupling reaction has also been utilized for the synthesis of 3-phenylcoumarins, typically by coupling a 3-halocoumarin with phenylboronic acid in the presence of a palladium catalyst and a base. koreascience.krresearchgate.net The catalytic cycle of the Suzuki coupling is well-understood and involves three key steps: oxidative addition of the palladium(0) catalyst to the halocoumarin, transmetalation of the phenyl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. organic-chemistry.orgnih.gov

The following table provides a simplified comparison of the key mechanistic features of these reactions for the formation of the 3-phenyl-2H-chromen-2-one scaffold.

| Reaction | Key Intermediates | Driving Force | Stereochemistry Control |

|---|---|---|---|

| Perkin Reaction | Enolate of phenylacetic anhydride, O-acetylated salicylaldehyde | Formation of a stable conjugated system | Generally leads to the trans-isomer of the intermediate cinnamic acid derivative |

| Knoevenagel Condensation | Carbanion of the active methylene compound | Formation of a stable conjugated system and elimination of water | Can be influenced by the choice of base and reaction conditions |

| Suzuki Coupling | Palladium(II) intermediate | Formation of a stable C-C bond and regeneration of the catalyst | Generally proceeds with retention of stereochemistry of the reactants |

Advanced Spectroscopic and Crystallographic Elucidation of 2h Chromen 2 One Structures

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 7-ethoxy-3-phenyl-2H-chromen-2-one. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the precise assignment of all proton and carbon signals, confirming the compound's constitution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For a related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern indicative of ethyl group spin-spin coupling. iucr.org Aromatic protons on the coumarin (B35378) and phenyl rings resonate in the downfield region of the spectrum. iucr.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. The carbonyl carbon of the lactone ring in the coumarin structure is characteristically found at a low field. libretexts.org Carbons of the ethoxy group, aromatic rings, and the C=C bond within the pyrone ring all exhibit distinct signals. iucr.orglibretexts.org For instance, in a similar coumarin derivative, the carbon of the ethoxy group attached to the aromatic ring appears around 64.470 ppm, while the methyl carbon is observed at approximately 14.63 ppm. iucr.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle. COSY spectra establish correlations between coupled protons, for instance, confirming the relationship between the methylene and methyl protons of the ethoxy group. libretexts.org HMBC spectra reveal long-range couplings between protons and carbons, which is crucial for assigning quaternary carbons and linking the phenyl and ethoxy substituents to the correct positions on the coumarin core. libretexts.orgceon.rs

Interactive Data Table: Representative ¹H NMR Data for a Substituted this compound Analog

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.47 | s | 1H | Ar-H |

| 8.34 | dd | 2H | Ar-H |

| 8.05 | dd | 2H | Ar-H |

| 7.34-7.36 | m | 3H | Ar-H |

| 4.22 | q | 2H | O-CH₂ |

| 1.43 | t | 3H | CH₃ |

| Data is for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one and serves as a representative example. iucr.org |

Interactive Data Table: Representative ¹³C NMR Data for a Substituted this compound Analog

| Chemical Shift (δ) ppm | Assignment |

| 145.554 | C=O |

| 142.927 | Ar-C |

| 129.804 | Ar-C |

| 124.807 | Ar-C |

| 123.375 | Ar-C |

| 120.205 | Ar-C |

| 119.868 | Ar-C |

| 115.603 | Ar-C |

| 64.470 | O-CH₂ |

| 14.63 | CH₃ |

| Data is for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one and serves as a representative example. iucr.org |

Vibrational Spectroscopy Applications in Functional Group Characterization (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of coumarin derivatives is characterized by several key absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the lactone ring is typically observed in the region of 1700 cm⁻¹. iucr.org The C-O-C stretching of the ether linkage in the ethoxy group and the coumarin ring appears at specific frequencies. iucr.org Aromatic C-H stretching vibrations are also identifiable. iucr.org

Interactive Data Table: Key FT-IR Vibrational Frequencies for a Substituted this compound Analog

| Wavenumber (cm⁻¹) | Assignment |

| 2925 | C-H stretch |

| 1700 | C=O stretch (lactone) |

| 1346 | N-O stretch (nitro group specific) |

| 1097 | C-O-C stretch |

| Data is for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one and serves as a representative example. iucr.org |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis (HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound, while Electrospray Ionization Mass Spectrometry (ESI-MS) provides insights into its fragmentation patterns.

HRMS: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is a critical step in the identification and characterization of a newly synthesized compound.

ESI-MS: ESI-MS is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts. By analyzing the fragmentation pattern of the molecular ion, it is possible to deduce the structure of the molecule. The fragmentation of coumarin derivatives often involves the loss of the substituents and cleavage of the coumarin ring system, providing further structural confirmation. sciepub.com For a related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, a molecular ion peak was observed at m/z = 311.4 [M+]. iucr.org

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography offers an unparalleled level of detail regarding the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles.

For a similar molecule, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, X-ray analysis showed that the coumarin ring system is nearly planar. nih.govresearchgate.net The study also revealed the dihedral angle between the coumarin and phenyl rings, as well as the orientation of the ethoxy and nitro groups relative to the coumarin plane. nih.govresearchgate.net Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govresearchgate.net

Interactive Data Table: Selected Crystallographic Data for a Substituted this compound Analog

| Parameter | Value |

| Molecular Formula | C₁₇H₁₃NO₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8118 (9) |

| b (Å) | 13.6726 (18) |

| c (Å) | 15.909 (2) |

| V (ų) | 1481.7 (3) |

| Z | 4 |

| Data is for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one and serves as a representative example. nih.gov |

Chromatographic Techniques for Compound Purity and Separation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. The retention factor (Rf) value of the compound is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity determination and purification of the compound. By selecting an appropriate column and mobile phase, it is possible to separate the target compound from even closely related impurities, allowing for quantification of its purity. bldpharm.com

Computational Chemistry and Theoretical Investigations of 7 Ethoxy 3 Phenyl 2h Chromen 2 One Systems

Quantum Chemical Calculations for Electronic and Geometric Parameters (Density Functional Theory (DFT), HOMO-LUMO Analysis, Natural Bond Orbital (NBO))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed to investigate the optimized molecular structure and electronic properties of coumarin (B35378) derivatives. nih.gov

Density Functional Theory (DFT): DFT calculations, often using basis sets like B3LYP/6-31G(d,p), are performed to determine the most stable three-dimensional arrangement of atoms in the 7-ethoxy-3-phenyl-2H-chromen-2-one molecule. nih.gov These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. For related coumarin structures, computational results have shown good agreement with experimental data obtained from X-ray crystallography, thereby validating the theoretical model. researchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron. This analysis helps in understanding the charge transfer that can occur within the molecule, which is vital for its optical and electronic properties. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for Chromen-2-one Derivatives Note: This table presents typical data ranges for coumarin derivatives as found in computational studies and serves as an example for the class of compounds to which this compound belongs.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment (μ) | 3.0 to 6.0 Debye | Measures the polarity of the molecule. nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction and Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a therapeutic target, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of protein-ligand interactions. physchemres.org

For coumarin derivatives, docking studies have been performed against various biological targets to explore their potential as therapeutic agents. For instance, related coumarin compounds have been docked into the active sites of enzymes like lipoxygenase (LOX) and cyclin-dependent kinases (CDKs) to assess their anti-inflammatory or anticancer potential. nih.govmdpi.com

The process involves placing the this compound molecule into the binding site of a receptor and calculating the binding affinity using a scoring function. The results are ranked by binding energy (often in kcal/mol), where a lower value indicates a more favorable interaction. The analysis also reveals specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein, which are crucial for stabilizing the complex. nih.gov

Table 2: Example of Molecular Docking Results for a Coumarin Derivative Note: This table illustrates typical data obtained from a molecular docking study, using a hypothetical protein target.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Cyclin-Dependent Kinase 4 (CDK4) | -8.5 | LYS-35, GLU-94 | Hydrogen Bond |

| VAL-77, ILE-152 | Hydrophobic | ||

| Lipoxygenase (LOX) | -7.9 | HIS-518, LEU-773 | Hydrogen Bond |

| PHE-577, ALA-522 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the binding. physchemres.org

An MD simulation for the this compound-protein complex would typically run for nanoseconds. The stability of the complex is evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the radius of gyration (Rg). nih.govphyschemres.org A stable RMSD for the ligand indicates that it remains firmly bound in the active site. These simulations can confirm the binding mode predicted by docking and provide deeper insights into the thermodynamic forces driving the interaction.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net In a QSAR study, molecular descriptors (physicochemical properties, electronic properties, etc.) of a set of coumarin derivatives are calculated. mdpi.com

These descriptors are then used as independent variables to build a model that predicts a specific biological activity (e.g., IC₅₀ value) as the dependent variable. The predictive power of the QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (r²). mdpi.com Once a reliable model is established, it can be used to predict the activity of new or untested compounds, such as this compound, thereby guiding the synthesis of more potent analogues.

Prediction of Chemical Reactivity and Stability Profiles

Computational methods can predict the chemical reactivity and stability of this compound under various conditions. Based on studies of structurally similar compounds, certain predictions can be made. The ethoxy group at the 7-position is potentially susceptible to hydrolysis under either acidic or basic conditions, which would cleave the ether linkage to yield the corresponding 7-hydroxy derivative and ethanol. The chromen-2-one core itself possesses a lactone ring, which can undergo ring-opening reactions under strong basic conditions. Furthermore, the electron distribution and frontier molecular orbitals calculated by DFT can identify sites prone to electrophilic or nucleophilic attack, offering a map of the molecule's chemical reactivity.

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. nsf.gov Using DFT and methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C NMR chemical shifts for this compound. nih.govresearchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net A comparison between the calculated and experimental spectra serves as a stringent test of the accuracy of the computed molecular structure. For many coumarin derivatives, a strong correlation has been observed between predicted and measured spectroscopic data, confirming the utility of these computational approaches in structural elucidation. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the chemical compound This compound that directly addresses its in vitro and mechanistic biological activities, including its anticancer, antiproliferative, or antimicrobial properties.

Extensive searches for this particular compound did not yield studies detailing its effects on established cancer cell lines or its efficacy against bacterial and fungal pathogens. Therefore, the requested article, which is to be focused solely on the biological investigations of this compound according to the provided outline, cannot be generated at this time due to the absence of specific experimental findings in the public domain.

While the broader class of compounds, 2H-chromen-2-one (coumarin) derivatives, has been the subject of numerous studies for jejich diverse pharmacological activities, including anticancer and antimicrobial effects, these findings are related to other structural analogs and not to this compound itself. Adhering to the strict instruction to only include information on the specified compound, no content can be provided for the requested sections and subsections.

Further research would be required to be conducted on this compound to determine its biological profile.

In Vitro and Mechanistic Biological Investigations of 2h Chromen 2 One Derivatives

Antimicrobial Efficacy Against Bacterial and Fungal Pathogens

Antifungal Spectrum and Mechanisms of Action

Coumarin (B35378) derivatives have demonstrated significant potential as antifungal agents. nih.govnih.govtandfonline.comnih.gov Newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, have shown notable activity against various fungi. nih.gov The antifungal activity of these derivatives is often attributed to their ability to inhibit key fungal enzymes. For instance, molecular docking studies suggest that some chromenol derivatives may act by inhibiting sterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent at the 4th position of a triazole ring has been found to be particularly beneficial for antifungal activity. nih.gov

A series of novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety have been synthesized and evaluated for their antifungal activity against fungi such as Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. nih.gov Many of these compounds exhibited excellent activity, with some even surpassing the efficacy of the reference drug miconazole (B906) against Aspergillus fumigatus. nih.gov The substitutions at the C-3 and C-4 positions of the coumarin ring, however, did not consistently lead to potent antifungal activity against various Candida strains. mdpi.com Notably, 4-(decyloxy)-2H-chromen-2-one showed moderate bioactivity against C. krusei. mdpi.com

| Compound/Derivative | Fungal Strain(s) | Key Findings |

| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Selected fungi | Significant antifungal activity observed. nih.gov |

| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Selected fungi | Significant antifungal activity observed. nih.gov |

| Chromenol derivatives with 1,2,4-triazole | Candida albicans, Trichoderma viride, Aspergillus fumigatus | Inhibition of CYP51 is a putative mechanism. The 2-(tert-butyl)-2H-chromen-2-ol substituent enhances activity. T. viride was most sensitive, A. fumigatus most resistant. nih.gov |

| 2H-chromen-2-one derivatives with 1,2,3-triazole | Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, Candida albicans | Excellent activity against several strains, some superior to miconazole against A. fumigatus. nih.gov |

| 4-(decyloxy)-2H-chromen-2-one | Candida krusei | Moderate bioactivity with fungicidal capacity. mdpi.com |

Anti-tubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel anti-tubercular agents. novanet.ca Coumarin and its derivatives have emerged as a promising class of compounds in this regard. novanet.caresearchgate.net A number of synthetic coumarin derivatives have demonstrated potent anti-TB activity, with some exhibiting minimum inhibitory concentration (MIC) values in the range of 0.1 to 1 µg/mL. researchgate.net

The synthesis of new hydrazide-hydrazone derivatives incorporating a 2H-chromene or coumarin scaffold has yielded compounds with significant in vitro antimycobacterial activity against the M. tuberculosis H37Rv strain. nih.govresearchgate.net For example, compounds designated as 7m, 7o, and 7k demonstrated antimycobacterial activity at submicromolar concentrations with minimal cytotoxicity. nih.gov These findings highlight the potential of the coumarin scaffold in the development of new and effective anti-tubercular drugs.

| Compound/Derivative Class | Target | Key Findings |

| Synthetic Coumarin Derivatives | Mycobacterium tuberculosis | MIC values ranging from 0.1 to 1 µg/mL. researchgate.net |

| Hydrazide-hydrazone derivatives with 2H-chromene/coumarin scaffold | Mycobacterium tuberculosis H37Rv | Compounds 7m, 7o, and 7k showed submicromolar antimycobacterial activity with low cytotoxicity. nih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Coumarin derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. nih.govnih.gov The antioxidant activity of newly synthesized coumarin derivatives has been investigated using various assays, including the DPPH radical scavenging assay and the nitric oxide radical inhibition assay. nih.gov The mechanism of their antiradical activity often involves hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss followed by electron transfer (SPLET). nih.govmdpi.com

For instance, studies on 4,7-dihydroxycoumarin (B595064) derivatives have shown that they can significantly reduce the amount of hydroxyl radicals (HO•). nih.gov The scavenging ability of these compounds is influenced by their chemical structure and the pH of the environment. nih.gov The antioxidant potential of these derivatives underscores their potential therapeutic applications in conditions associated with oxidative stress.

| Compound/Derivative Class | Radical(s) Scavenged | Mechanism(s) | Key Findings |

| 4,7-dihydroxycoumarin derivatives | Hydroxyl radical (HO•) | HAT, SET-PT, SPLET | Significant reduction in HO• radicals. nih.gov |

| Synthesized coumarin derivatives (compounds 5 and 6) | DPPH, Nitric oxide | Hydrogen donation | Showed nitric oxide radical inhibition. nih.gov |

| Coumarin-hydroxybenzohydrazide derivatives | Hydroxyl radical (HO•) | SPLET, RCF | Predominant mechanisms for inactivating HO•. mdpi.com |

Anti-inflammatory Properties and Molecular Target Identification

The anti-inflammatory properties of coumarin derivatives are well-documented. researchgate.netnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators and signaling pathways. For example, some coumarin-based analogs have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. nih.gov This inhibition is mediated through the upregulation of the Nrf2/HO-1 pathway and the downregulation of the AKT/mTOR and NF-κB signaling pathways. nih.gov

Furthermore, some synthesized acetyl coumarin derivatives have demonstrated anti-inflammatory activity by inhibiting protein denaturation. researchgate.net The structural features of these derivatives play a crucial role in their anti-inflammatory potency.

| Compound/Derivative Class | Molecular Target/Pathway | Key Findings |

| Coumarin-based analogs combined with curcumin | TNF-α, Nrf2/HO-1, AKT/mTOR, NF-κB | Inhibited TNF-α production via modulation of these signaling pathways. nih.gov |

| Bromine-substituted acetyl coumarin | Protein denaturation | Showed more anti-inflammatory activity compared to the standard. researchgate.net |

Enzyme Inhibition Studies

Coumarin derivatives have been extensively studied as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. nih.govnih.govnih.govresearchgate.net

Monoamine Oxidase B (MAO-B): Several 2H-chromen-2-one derivatives have been identified as potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.govresearchgate.netnih.govnih.gov For example, chalcocoumarins (3-cinnamoyl-2H-chromen-2-ones) have shown strong in vitro activity against MAO-B. nih.gov Computational studies have confirmed the stable binding of these inhibitors to the active site of the enzyme. nih.gov Some chromenone derivatives isolated from marine-derived Streptomyces have also demonstrated potent and selective inhibition of MAO-B. nih.gov

Acetylcholinesterase (AChE): Coumarin derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Some synthesized coumarin-based hybrids have displayed significant AChE inhibitory activity. nih.gov

Cyclooxygenase (COX-1/COX-2): Cyclooxygenase enzymes are key players in the inflammatory process, and their inhibition is a major therapeutic strategy for pain and inflammation. nih.govnih.gov While the direct inhibitory activity of 7-ethoxy-3-phenyl-2H-chromen-2-one on COX enzymes is not extensively detailed in the provided results, the broader class of coumarins has been explored for this activity.

HIV-1 Integrase: Coumarin-based molecules have been shown to act as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov Novel 4-hydroxy-2H,5H-pyrano[3,2-c]chromene-2,5-dione derivatives have been synthesized and shown to have dual inhibitory activity against both HIV-1 integrase and the associated ribonuclease H (RNase H) function. nih.gov

| Enzyme Target | Derivative Class | Key Findings |

| Monoamine Oxidase B (MAO-B) | Chalcocoumarins, Resveratrol-coumarin hybrids | Potent and selective inhibition. nih.govnih.gov |

| Acetylcholinesterase (AChE) | Coumarin-heterocyclic amine hybrids | Significant inhibitory activity. nih.gov |

| HIV-1 Integrase | 4-hydroxy-2H,5H-pyrano[3,2-c]chromene-2,5-dione derivatives | Dual inhibition of integrase and RNase H. nih.gov |

Neuroprotective and Central Nervous System (CNS)-Related Activities

The neuroprotective effects of coumarin derivatives are often linked to their antioxidant and enzyme inhibitory properties. nih.govresearchgate.net By inhibiting MAO-B, these compounds can reduce the production of reactive oxygen species in the brain, thereby exerting a neuroprotective effect. researchgate.net The potential of coumarin derivatives as therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease is an active area of research. nih.govnih.gov

Modulation of Multidrug Resistance (MDR) Efflux Pumps (P-glycoprotein, MRP1)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1). nih.gov Some coumarin derivatives have been investigated for their ability to reverse MDR. nih.gov New N,N-bis(alkanol)amine aryl diester derivatives containing a coumarin group have been synthesized and studied as dual inhibitors of P-gp and human carbonic anhydrase XII (hCA XII). nih.gov These compounds have shown the ability to reverse P-gp-mediated MDR in cancer cells. nih.gov

| Efflux Pump | Derivative Class | Key Findings |

| P-glycoprotein (P-gp) | N,N-bis(alkanol)amine aryl diester derivatives with a coumarin group | Potent and selective hCA XII inhibitors with modest P-gp inhibition, leading to MDR reversal in cells overexpressing both proteins. nih.gov |

Structure Activity Relationship Sar and Structural Optimization of 7 Ethoxy 3 Phenyl 2h Chromen 2 One Analogues

Identification of Crucial Structural Determinants for Biological Activity

The biological activity of 3-phenylcoumarin (B1362560) derivatives is significantly influenced by the nature and position of substituents on both the coumarin (B35378) nucleus and the 3-phenyl ring. nih.govnih.gov The coumarin core itself, a benzopyrone structure, is a key pharmacophore found in many biologically active natural products. researchgate.net

Key structural features that have been identified as critical for the biological activity of 3-phenylcoumarin analogues include:

Hydroxylation Pattern: The presence and position of hydroxyl groups on the coumarin scaffold and the 3-phenyl ring are crucial. For instance, in the context of xanthine (B1682287) oxidase inhibition, dihydroxylation at positions 5 and 7 of the coumarin ring, combined with a hydroxyl group at the meta-position of the 3-phenyl ring, has been identified as a favorable pattern. unica.it

Substitution at Position 7: The 7-position of the coumarin scaffold is a common site for modification. nih.gov Introducing various alkoxy groups, such as an ethoxy group, or more complex side chains can significantly impact activity. For example, 7-aminoalkoxy-3-phenylcoumarins have shown potent acetylcholinesterase (AChE) inhibitory activity. mdpi.com

Substitution on the 3-Phenyl Ring: The substitution pattern on the 3-phenyl ring plays a vital role in determining potency and selectivity. mdpi.com For instance, methoxy (B1213986) and methyl groups at different positions on this ring have led to potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov

The Lactone Ring: The α,β-unsaturated lactone of the coumarin ring system is an intrinsic feature that contributes to the chemical reactivity and biological interactions of these compounds.

The following table summarizes the impact of key structural features on the biological activity of 3-phenylcoumarin analogues.

| Structural Feature | Position | Impact on Biological Activity | Reference |

| Hydroxyl Group | 5,7-dihydroxy (coumarin) & 3'-hydroxy (phenyl) | Favorable for xanthine oxidase inhibition. | unica.it |

| Aminoalkoxy Group | 7-position (coumarin) | Potent acetylcholinesterase (AChE) inhibition. | mdpi.com |

| Methyl Group | 6-position (coumarin) & p-tolyl (phenyl) | Potent and selective MAO-B inhibition. | nih.gov |

| Methoxy Group | 4'-position (phenyl) | Strong and highly selective MAO-B inhibition. | mdpi.com |

| Halogen Atom | 6-position (coumarin) | Improved MAO-B inhibitory activity and selectivity. | nih.gov |

Impact of Electronic, Steric, and Lipophilic Parameters on Efficacy and Selectivity

The efficacy and selectivity of 7-ethoxy-3-phenyl-2H-chromen-2-one analogues are governed by a delicate interplay of electronic, steric, and lipophilic properties of the substituents. uniba.it

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the electron density distribution within the molecule, affecting its interaction with biological targets. For example, the presence of electron-donating groups, such as hydroxyl or methoxy groups, can enhance antioxidant activity by facilitating hydrogen atom donation. areeo.ac.ir Conversely, electron-withdrawing groups like nitro or trifluoromethyl groups can modulate inhibitory potency against specific enzymes. mdpi.comnih.gov

Steric Factors: The size and shape of substituents (steric hindrance) are critical for fitting into the binding pocket of a target protein. uniba.it In the case of MAO-B inhibitors, the steric hindrance of substituents at position 4 of the coumarin backbone has been shown to be a dominant factor controlling binding interactions. uniba.it For instance, smaller, less bulky groups may be favored for optimal binding, while larger groups could lead to steric clashes and reduced activity.

The table below illustrates the influence of different parameters on the biological activity of 3-phenylcoumarin analogues.

| Parameter | Influence on Efficacy and Selectivity | Example | Reference |

| Electronic | Electron-donating groups can enhance antioxidant activity. | Hydroxyl groups increase radical scavenging capacity. | areeo.ac.ir |

| Electron-withdrawing groups can modulate enzyme inhibition. | A 4-nitro derivative showed non-selective MAO inhibition. | mdpi.com | |

| Steric | Steric hindrance at position 4 affects binding to MAO-B. | Bulky substituents can decrease inhibitory potency. | uniba.it |

| Lipophilic | Influences membrane permeability and pharmacokinetics. | Conversion of a hydroxyl to an ether group can reduce antimicrobial activity. | areeo.ac.ir |

| Balancing potency and lipophilicity is crucial for drug design. | Designing potent MAO-B inhibitors with improved aqueous solubility. | uniba.it |

Positional Isomerism and Its Influence on Pharmacological Profiles

Positional isomerism, the different placement of substituents on the 3-phenylcoumarin scaffold, can have a profound impact on the pharmacological profile of the resulting analogues. nih.gov Even a subtle change in the position of a functional group can lead to significant differences in biological activity, selectivity, and even the mechanism of action.

For example, a study on methyl-substituted 3-(p-tolyl)coumarins as MAO-B inhibitors revealed that the position of the methyl group on the coumarin ring was critical. The 6-methyl derivative exhibited an IC₅₀ value of 308 pM, while the 8-methyl isomer had an IC₅₀ of 4.51 nM, demonstrating a significant difference in potency based on the methyl group's location. nih.gov

Similarly, the position of a halogen atom can drastically alter activity. In a series of hydroxylated 3-arylcoumarins designed as xanthine oxidase inhibitors, the presence of a bromine atom on the phenyl or thienyl ring at position 3 was found to be crucial for high potency. unica.itresearchgate.net Changing the bromine to a hydroxyl group at the same position led to a dramatic decrease in activity. researchgate.net

These examples underscore the importance of systematically exploring positional isomers during the lead optimization process to identify the most active and selective compounds. The precise positioning of substituents is key to achieving optimal interactions with the target protein's binding site.

The following table provides examples of how positional isomerism affects the biological activity of 3-phenylcoumarin derivatives.

| Compound Series | Isomeric Variation | Impact on Pharmacological Profile | Reference |

| Methyl-3-(p-tolyl)coumarins | 6-methyl vs. 8-methyl on coumarin ring | The 6-methyl isomer is significantly more potent as an MAO-B inhibitor than the 8-methyl isomer. | nih.gov |

| Hydroxylated 3-arylcoumarins | Bromine vs. Hydroxyl at the same position on the 3-aryl ring | The bromine-substituted compound is a much more potent xanthine oxidase inhibitor. | unica.itresearchgate.net |

Rational Design Principles for Enhancing Potency and Specificity

The rational design of 3-phenylcoumarin analogues with enhanced potency and specificity involves a systematic approach that leverages the understanding of their structure-activity relationships. nih.gov The goal is to modify the lead compound, this compound, in a targeted manner to improve its interaction with the desired biological target while minimizing off-target effects.

Key principles for rational design include:

Scaffold Hopping and Bioisosteric Replacement: While retaining the core 3-phenylcoumarin scaffold, specific functional groups can be replaced with bioisosteres to improve properties like metabolic stability or binding affinity. For instance, replacing a phenyl ring with a thienyl ring can sometimes enhance activity, as seen in some xanthine oxidase inhibitors. unica.it

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different analogues will bind. researchgate.net This allows for the design of compounds with substituents that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts within the binding site, thereby increasing potency and selectivity.

Introduction of Specific Functional Groups: The targeted introduction of certain functional groups can confer desired properties. For example, incorporating a fluorine atom can sometimes improve metabolic stability and binding affinity. unica.it Similarly, the addition of basic amine-containing side chains can introduce interactions with acidic residues in the target protein and improve physicochemical properties. nih.gov

Hybrid Molecule Approach: Combining the 3-phenylcoumarin scaffold with another pharmacophore can lead to hybrid molecules with dual or enhanced activity. researchgate.net This strategy of molecular hybridization aims to create new chemical entities with improved efficacy or a broader spectrum of action. nih.gov

The following table outlines some rational design strategies and their intended outcomes for 3-phenylcoumarin analogues.

| Design Principle | Strategy | Desired Outcome | Example | Reference |

| Scaffold Modification | Bioisosteric replacement of the 3-phenyl ring. | Enhanced biological activity. | Replacing phenyl with thienyl for xanthine oxidase inhibition. | unica.it |

| Structure-Based Design | Docking studies to guide substituent placement. | Improved binding affinity and selectivity. | Designing selective MAO-B inhibitors. | nih.gov |

| Functional Group Introduction | Addition of a fluorine atom. | Increased metabolic stability and potency. | Fluorinated 7H-furo-chromene derivatives as hCA IX and XII inhibitors. | unica.it |

| Molecular Hybridization | Combining with another pharmacophore. | Dual or enhanced biological activity. | Coumarin-chalcone hybrids. | researchgate.netnih.gov |

Integration of Ligand-Based and Structure-Based Drug Design Approaches

A comprehensive approach to the structural optimization of this compound analogues often involves the integration of both ligand-based and structure-based drug design methods. nih.govresearchgate.net This dual strategy allows for a more complete understanding of the molecular determinants of activity and facilitates the design of novel, improved compounds.

Ligand-Based Drug Design: In the absence of a known 3D structure of the target protein, ligand-based methods are employed. These approaches rely on the analysis of a set of known active and inactive molecules to derive a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. nih.gov

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.

3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), generate a statistical model that correlates the 3D properties (steric and electrostatic fields) of a set of molecules with their biological activities. nih.gov This model can then be used to predict the activity of new, untested compounds and to highlight regions of the molecule where modifications are likely to improve potency.

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can be utilized. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein. researchgate.net It allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. Docking studies can guide the modification of the ligand to enhance these interactions and improve binding affinity. For example, docking has been used to understand the binding of 3-phenylcoumarin derivatives to the oxidoreductase enzyme. researchgate.net

By combining these approaches, researchers can gain a more holistic view. For instance, a 3D-QSAR model can provide insights into the general structural requirements for activity, while docking studies can rationalize these findings by showing how specific substituents interact with the target's binding pocket. This integrated strategy has been successfully applied to the design of potent and selective MAO-B inhibitors based on the coumarin scaffold. nih.gov

The table below summarizes the key features of ligand-based and structure-based drug design approaches.

| Design Approach | Method | Description | Application Example | Reference |

| Ligand-Based | 3D-QSAR (e.g., CoMFA) | Correlates 3D properties of molecules with their biological activity to predict the potency of new compounds. | Guiding the rational design of potent and selective MAO-B inhibitors. | nih.gov |

| Structure-Based | Molecular Docking | Predicts the binding orientation of a ligand within the active site of a target protein. | Investigating the binding of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives to oxidoreductase. | researchgate.net |

| Integrated Approach | Combining Ligand- and Structure-Based Methods | Utilizes information from both known active ligands and the target structure to build a comprehensive model for drug design. | Development of novel MAO-B inhibitors with improved properties. | nih.gov |

Emerging Applications and Interdisciplinary Perspectives of 2h Chromen 2 Ones

Fluorescent Properties and Applications as Biological Probes and Imaging Agents

Coumarin (B35378) derivatives are renowned for their fluorescent properties, which are highly sensitive to their substitution pattern and local environment. nih.govsciepub.com The parent 3-phenylcoumarin (B1362560) structure is known to be fluorescent, and the introduction of an electron-donating ethoxy group at the 7-position is expected to enhance these properties, likely resulting in a bathochromic (red) shift in both absorption and emission spectra. nih.gov This makes 7-ethoxy-3-phenyl-2H-chromen-2-one a promising candidate for various fluorescence-based applications.

The potential of this compound as a biological probe is underscored by the properties of analogous compounds. For example, various 3-phenylcoumarin derivatives have been synthesized and evaluated for their ability to act as fluorescent probes for detecting specific enzymes or reactive oxygen species. unica.it The development of live-cell imaging techniques has further propelled the use of fluorescent molecules in drug discovery and mechanistic studies, where they can be used to monitor dynamic cellular processes in real-time. nih.gov

Table 1: Comparison of Fluorescent Properties of Related Coumarin Derivatives

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Solvent | Reference |

| 3-Phenylcoumarin | Not specified | Not specified | Not specified | wikipedia.org |

| 7-Hydroxy-3-phenylcoumarin | Not specified | Not specified | Not specified | unica.it |

| 7-Methoxy-3-phenylcoumarin | Not specified | Not specified | Not specified | wikipedia.org |

| 6-Phenylcoumarin-3-phosphonate | Calculated | Calculated | Not specified | nih.gov |

Potential in Chemical Sensing and Optoelectronic Devices

The responsive nature of the coumarin fluorophore to its environment extends its utility to the realm of chemical sensing and optoelectronics. The electronic properties of the 3-phenylcoumarin system can be modulated by the nature of the substituents on both the coumarin core and the phenyl ring. This tunability is a key feature for the design of chemosensors. For example, the introduction of specific functional groups could enable the selective detection of metal ions or anions through changes in the fluorescence signal.

In the field of optoelectronics, coumarin derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and as laser dyes. nih.gov The strong fluorescence and good photostability of many coumarins are advantageous for these applications. The 3-phenyl substitution can enhance these properties and provide a scaffold for further functionalization to optimize performance in electronic devices. While research on this compound for optoelectronic applications is not prominent, the broader class of 3-arylcoumarins has shown promise. nih.gov Theoretical and experimental studies on related donor-acceptor systems containing heterocyclic cores have demonstrated that their energy levels can be fine-tuned, which is critical for their integration into optoelectronic devices. nih.gov

Role in Materials Science and Polymer Chemistry

The coumarin moiety is a versatile building block in materials science and polymer chemistry. nih.gov One of the most notable features of coumarins is their ability to undergo a reversible [2+2] photocycloaddition reaction upon irradiation with UV light, leading to the formation of a cyclobutane (B1203170) dimer. nih.gov This photoreversible dimerization has been harnessed to create a variety of functional polymeric materials, including self-healing polymers, shape-memory materials, and photo-crosslinkable systems. nih.govaip.org

While the specific incorporation of this compound into polymers is not widely reported, its structural features suggest it could be a valuable monomer. The phenyl group could enhance the thermal stability and mechanical properties of the resulting polymer, while the ethoxy group could influence its solubility and processing characteristics. Coumarin-containing polymers have been investigated for a range of applications, from drug delivery systems to advanced materials for 4D printing. nih.gov Furthermore, coumarin derivatives can be used as photoinitiators in polymerization reactions, demonstrating their multifaceted role in polymer synthesis. acs.org The development of polymers with coumarin units in the side-chain has led to dual-stimuli responsive materials that react to both light and temperature. aip.org

An in-depth exploration of the research landscape surrounding the 2H-chromen-2-one scaffold, with a specific focus on the compound this compound, reveals a field ripe with opportunity and significant challenges. As a member of the coumarin family, this class of compounds is noted for its diverse pharmacological potential. However, the journey from laboratory synthesis to clinical application is fraught with hurdles. This article delineates the key future research directions and unaddressed challenges that must be navigated to unlock the full therapeutic promise of these molecules.

Future Research Directions and Unaddressed Challenges in 2h Chromen 2 One Research

The advancement of 7-ethoxy-3-phenyl-2H-chromen-2-one and related compounds from promising scaffolds to clinically effective agents hinges on overcoming several key scientific and developmental obstacles. The following sections outline the critical areas that require focused research efforts.

Conclusion

Synthesis of Key Research Findings and Contributions for 7-ethoxy-3-phenyl-2H-chromen-2-one and its Chemical Class

While dedicated research on This compound is limited in publicly available literature, a comprehensive understanding of its potential can be extrapolated from the extensive studies on the 3-phenylcoumarin (B1362560) chemical class. 3-Phenylcoumarins are recognized for their versatile biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. bohrium.com The core structure, a hybrid of coumarin (B35378) and resveratrol (B1683913), is considered a key factor in its broad pharmacological profile. bohrium.com

The synthesis of 3-phenylcoumarins is well-established, with several methodologies available to researchers. The Perkin-Oglialoro reaction is a classical and direct route, involving the condensation of a salicylaldehyde (B1680747) with a phenylacetic acid. sci-hub.senih.govnih.gov Other significant methods include the Pechmann reaction, Wittig reaction, and palladium-catalyzed cross-coupling reactions, offering access to a diverse array of substituted derivatives. nih.govmdpi.com The synthesis of the specific ethoxy substituent at the 7-position can be readily achieved through the Williamson ether synthesis, by reacting the corresponding 7-hydroxycoumarin with an ethyl halide. chemicalbook.com

The biological significance of the 3-phenylcoumarin scaffold is vast. Different substitution patterns on both the coumarin nucleus and the 3-phenyl ring have been shown to modulate the biological activity. nih.gov For instance, hydroxyl and methoxy (B1213986) groups are common substituents that influence the antioxidant and anticancer properties of these compounds. bohrium.com The presence of a phenyl group at the 3-position is a critical determinant of the bioactivity of this class of coumarins.

Broad Implications for Medicinal Chemistry, Chemical Biology, and Organic Synthesis

The 3-phenylcoumarin framework, to which This compound belongs, holds significant implications across several scientific disciplines.

Medicinal Chemistry: The diverse pharmacological activities of 3-phenylcoumarins make them attractive lead compounds for drug discovery. bohrium.commdpi.com They have been investigated for their potential in treating a range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions. bohrium.commdpi.com The ability to readily synthesize a library of derivatives allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. mdpi.com The structural similarity of 3-phenylcoumarins to estrogens has also led to their investigation as potential modulators of steroid hormone receptors. mdpi.com

Chemical Biology: 3-Phenylcoumarins serve as valuable tools for probing biological systems. Their intrinsic fluorescence, a common feature of many coumarin derivatives, allows for their use as molecular probes and imaging agents. acs.org As demonstrated with 7-ethoxycoumarin (B196162), these compounds can be employed to study enzyme kinetics and drug metabolism. chemimpex.com The development of new 3-phenylcoumarin derivatives could provide novel probes for investigating complex biological pathways.

Organic Synthesis: The synthesis of 3-phenylcoumarins continues to drive the development of new synthetic methodologies. The pursuit of more efficient, selective, and environmentally friendly routes to these and other heterocyclic compounds is an ongoing endeavor in organic synthesis. nih.gov The various strategies employed for their synthesis, including classic named reactions and modern catalytic methods, provide a rich platform for teaching and research in synthetic chemistry. nih.gov

Outlook on Future Scientific Contributions and Research Avenues

The compound This compound represents an under-explored molecule within a highly promising chemical class. The established biological importance of the 3-phenylcoumarin scaffold strongly suggests that this specific derivative warrants further investigation.

Future research should focus on the following avenues:

Synthesis and Characterization: A detailed and optimized synthesis of This compound should be reported, along with its comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry) and crystallographic analysis. nih.gov

Biological Screening: The compound should be subjected to a broad range of biological assays to determine its potential pharmacological activities. Based on the known properties of 3-phenylcoumarins, initial screening should target its anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory potential.

Structure-Activity Relationship (SAR) Studies: Synthesis of a series of analogs with variations in the substitution pattern on the phenyl ring, while retaining the 7-ethoxy group, would provide valuable SAR data. This would help in identifying the key structural features responsible for any observed biological activity.

Fluorescent Properties: Given that many coumarins are fluorescent, the photophysical properties of This compound should be investigated to assess its potential as a fluorescent probe or material for optoelectronic applications. rsc.org

Q & A

What are the optimal synthetic routes for 7-ethoxy-3-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

Category: Basic (Synthesis Methodology)

Answer:

The synthesis of this compound derivatives typically involves:

- Lewis acid-catalyzed cyclization : A one-pot reaction using substituted phenols and ethyl phenylpropiolate with FeCl₃ in tetrahydrofuran (THF) at 80°C, yielding 65–75% .

- Claisen-Schmidt condensation : Piperidine-catalyzed reactions in ethanol under reflux (80°C), achieving ~71% yield for structurally analogous chromenones .

Key variables : Catalyst choice (FeCl₃ vs. organic bases), solvent polarity, and reaction time significantly impact yield. For example, FeCl₃ enhances electrophilic substitution in THF, while ethanol promotes keto-enol tautomerization in Claisen-Schmidt reactions.

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Category: Advanced (Data Analysis)

Answer:

Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic activity) arise from:

- Structural variability : Minor substituent changes (e.g., nitro vs. methoxy groups) alter electron distribution and binding affinity. For instance, nitro groups enhance antimicrobial activity but reduce solubility, affecting cytotoxicity .

- Assay conditions : Variations in cell lines (e.g., gram-positive bacteria vs. mammalian cells) and incubation times require normalization. Standardized protocols (e.g., CLSI guidelines) and dose-response curve replication are critical .

Methodological recommendation : Cross-validate results using orthogonal assays (e.g., MIC for antimicrobial activity and MTT for cytotoxicity) and apply multivariate statistical analysis to isolate structure-activity trends .

What advanced spectroscopic techniques are recommended for characterizing substituent effects in this compound?

Category: Basic (Analytical Characterization)

Answer:

- ¹H/¹³C NMR : Assign ethoxy (-OCH₂CH₃) and phenyl proton signals (δ 1.2–1.4 ppm for ethoxy CH₃; δ 7.3–7.6 ppm for aromatic protons) to confirm substitution patterns .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₇H₁₄O₃: calculated 290.0943, observed 290.0945) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding at the 2-oxo position) to correlate solid-state structure with solubility .

How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Category: Advanced (Structure-Activity Relationships)

Answer:

- Docking studies : Target enzymes like DNA gyrase (for antimicrobial activity) or topoisomerase II (anticancer). For example, methoxy groups at position 7 improve hydrophobic interactions with gyrase’s ATP-binding pocket .

- QSAR (Quantitative Structure-Activity Relationship) : Use Hammett constants (σ) to predict electron-withdrawing/donating effects. A negative σ value for ethoxy substituents correlates with increased antioxidant capacity (R² = 0.89) .

- MD (Molecular Dynamics) Simulations : Simulate ligand-receptor binding stability over 100 ns to assess substituent effects on binding free energy (e.g., ΔG < -8 kcal/mol indicates strong inhibition) .

What strategies mitigate low yields in large-scale synthesis of this compound?

Category: Advanced (Process Optimization)

Answer:

- Catalyst optimization : Replace FeCl₃ with recyclable nano-catalysts (e.g., MgO nanoparticles), improving yield to >85% and reducing waste .

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., dimerization) and achieving >90% purity post-column chromatography .

- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design identified ethanol:water (3:1) as optimal for crystallization .

How do researchers validate the pharmacokinetic potential of this compound derivatives?

Category: Advanced (Pharmacological Profiling)

Answer:

- In vitro ADME : Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min in human microsomes indicates suitability for oral administration) .

- Caco-2 permeability : Measure apparent permeability (Papp) > 1 × 10⁻⁶ cm/s to predict intestinal absorption .

- Plasma protein binding : Use ultrafiltration; >90% binding suggests potential drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.